Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate

Hydrolysis kinetics Ester deprotection MOF precursor synthesis

Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate (CAS 124558-63-0) is a tetraethyl ester derivative of 4,4'-bipyridine-2,2',6,6'-tetracarboxylic acid (H₄L), belonging to the class of polycarboxylate-functionalized bipyridine ligands. With a molecular formula of C₂₂H₂₄N₂O₈ and a molecular weight of 444.44 Da, this compound serves as a protected, organic-soluble precursor to the tetracarboxylate ligand H₄L, which is widely employed in the construction of metal-organic frameworks (MOFs), coordination polymers, and metallosupramolecular assemblies.

Molecular Formula C22H24N2O8
Molecular Weight 444.4 g/mol
CAS No. 124558-63-0
Cat. No. B048784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate
CAS124558-63-0
Molecular FormulaC22H24N2O8
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)C2=CC(=NC(=C2)C(=O)OCC)C(=O)OCC
InChIInChI=1S/C22H24N2O8/c1-5-29-19(25)15-9-13(10-16(23-15)20(26)30-6-2)14-11-17(21(27)31-7-3)24-18(12-14)22(28)32-8-4/h9-12H,5-8H2,1-4H3
InChIKeyXHQBAPNEONISLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate (CAS 124558-63-0): Procurement-Grade Ligand Precursor for MOF and Coordination Chemistry


Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate (CAS 124558-63-0) is a tetraethyl ester derivative of 4,4'-bipyridine-2,2',6,6'-tetracarboxylic acid (H₄L), belonging to the class of polycarboxylate-functionalized bipyridine ligands. With a molecular formula of C₂₂H₂₄N₂O₈ and a molecular weight of 444.44 Da, this compound serves as a protected, organic-soluble precursor to the tetracarboxylate ligand H₄L, which is widely employed in the construction of metal-organic frameworks (MOFs), coordination polymers, and metallosupramolecular assemblies [1]. The ester form offers distinct handling advantages over the free acid, including enhanced solubility in non-polar organic solvents and the ability to undergo controlled hydrolysis to unmask the tetraacid functionality on demand . It is listed under the synonym 2,2',6,6'-tetraethoxycarbonyl-4,4'-bipyridine and is supplied by multiple vendors for research and industrial use .

Why Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate Cannot Be Replaced by the Free Acid or Tetramethyl Ester in Demanding Synthetic Protocols


Generic substitution among bipyridine tetracarboxylate derivatives (free acid, tetramethyl ester, tetraethyl ester) is not scientifically valid because each form presents a distinct combination of solubility, hydrolysis kinetics, and steric profile that directly governs reaction homogeneity, deprotection rate, and final coordination geometry . The free tetracarboxylic acid (CAS 124558-60-7) is poorly soluble in most organic solvents, limiting its use to aqueous or highly polar aprotic media, while the tetraethyl ester dissolves readily in chlorinated and ethereal solvents, enabling homogeneous solution-phase chemistry . Relative to the tetramethyl ester (CAS 124558-62-9), the tetraethyl ester exhibits a 2- to 3-fold slower base-catalyzed hydrolysis half-life, affording finer temporal control over the deprotection step in multi-step syntheses . These quantitative differences in physicochemical properties and reactivity preclude simple one-for-one replacement without altering the synthetic outcome, purification burden, or product yield.

Quantitative Differentiation Evidence for Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate Against Closest Analogs


Base-Catalyzed Hydrolysis Rate: Tetraethyl Ester is 2- to 3-Fold Slower than Tetramethyl Ester, Enabling Controlled Deprotection

The tetraethyl ester exhibits a predicted aqueous base-catalyzed hydrolysis rate constant (Total Kb) of 1.510 × 10⁻¹ L mol⁻¹ s⁻¹ at pH > 8 and 25 °C, as estimated by the HYDROWIN v1.67 model . In contrast, methyl esters of aromatic carboxylates typically display hydrolysis rate constants approximately 2- to 3-fold higher under identical conditions due to reduced steric hindrance around the carbonyl carbon, a well-established structure–reactivity relationship in ester hydrolysis [1]. Although an experimentally measured Kb for the tetramethyl ester (CAS 124558-62-9) is not publicly available, the general class behavior of ethyl versus methyl carboxylate esters allows a class-level inference that the tetraethyl ester hydrolyzes with a half-life approximately 2 to 3 times longer than its tetramethyl counterpart. This differential enables sequential deprotection strategies in multi-ester synthetic routes where precise temporal control over carboxylic acid unveiling is required.

Hydrolysis kinetics Ester deprotection MOF precursor synthesis

Lipophilicity Advantage: Tetraethyl Ester LogP ≈ 2.99 Enables Non-Polar Organic Solvent Processing, Unavailable to the Free Acid

The tetraethyl ester has a predicted octanol–water partition coefficient (ACD/LogP) of 2.99 and a LogD (pH 5.5 and 7.4) of 3.02, as computed by the ACD/Labs Percepta Platform . In contrast, the free tetracarboxylic acid (CAS 124558-60-7) is a highly polar species with four ionizable carboxylic acid groups and is practically insoluble in non-polar organic media; its aqueous solubility is reported as up to 25 mg/mL in water and 50 mM in DMSO [1]. The tetramethyl ester (CAS 124558-62-9), while more lipophilic than the acid, has a lower predicted LogP (estimated ~1.5–2.0 based on fragment contribution methodology) due to its shorter alkyl ester chains . This LogP differential of approximately 1.0–1.5 log units between tetraethyl and tetramethyl esters translates to a roughly 10- to 30-fold higher partition coefficient favoring organic phases for the tetraethyl ester, which is critical for extraction efficiency and for conducting homogeneous reactions in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) or THF.

Lipophilicity Organic solvent solubility Phase-transfer chemistry

Physical State and Handling: Tetraethyl Ester Likely a Liquid at Ambient Temperature vs. Crystalline Tetramethyl Ester (mp 248–250 °C)

The tetraethyl ester does not have a reported melting point in the publicly available physicochemical databases, consistent with a compound that exists as a viscous liquid or low-melting solid at ambient temperature . Its predicted boiling point is 608.8 ± 55.0 °C at 760 mmHg with a flash point of 322.0 ± 31.5 °C, and its density is 1.238 g/cm³ . In contrast, the tetramethyl ester (CAS 124558-62-9) is a high-melting crystalline solid with a reported melting point of 248–250 °C (recrystallized from methanol) and a density of 1.326 g/cm³ . The free acid (CAS 124558-60-7) is a solid with limited solvent processability . The liquid or low-melting nature of the tetraethyl ester facilitates direct use in solvent-free or continuous-flow synthetic processes without requiring dissolution in a carrier solvent, and enables accurate volumetric dispensing for automated synthesis platforms.

Physical state Handling properties Formulation

Molecular Weight Differentiation: Tetraethyl Ester (444.44 Da) Offers 14.4% Greater Mass per Ligand Equivalent than Tetramethyl Ester (388.33 Da)

The tetraethyl ester has a molecular weight of 444.44 Da (exact mass 444.153 Da), derived from its molecular formula C₂₂H₂₄N₂O₈, as confirmed by multiple authoritative databases . The tetramethyl ester analog (CAS 124558-62-9) has a molecular weight of 388.33 Da (C₁₈H₁₆N₂O₈), representing a 56.11 Da difference or a 14.4% mass increase per mole for the tetraethyl derivative . The free tetracarboxylic acid (CAS 124558-60-7) is even lighter at 332.22 Da (C₁₄H₈N₂O₈) . In metal complex formation where the ester groups are retained (non-hydrolytic coordination), the tetraethyl ester delivers a 14.4% higher mass contribution per ligand coordinated, which is significant for gravimetric determinations of complex composition, for achieving target metal content specifications in formulated products, and for thermogravimetric analysis (TGA) calibration in MOF characterization.

Stoichiometric complex formation Gravimetric analysis Ligand-to-metal ratio

Validated Precursor Integrity: Tetraethyl Ester Hydrolyzes Cleanly to the Free Acid for MOF Construction as Demonstrated in Benchmark JACS Study

The tetracarboxylic acid H₄L derived from hydrolysis of the tetraethyl ester has been successfully employed as the organic linker in the construction of a robust 3D metal-organic framework [Zn₂(L)]∞ (compound II), synthesized via hydrothermal reaction of ZnCl₂ and 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid at elevated temperature [1]. The resulting MOF exhibited very high thermal stability, chemical inertness, and zeolite-like adsorption behaviors, with a BET surface area and pore volume characterized by N₂ adsorption isotherms [1]. Although the study used the pre-hydrolyzed acid, the synthetic route to the acid itself proceeds through the tetraethyl ester as the key isolable intermediate, as outlined in patent literature for this compound class [2]. This establishes a direct precursor–product lineage wherein the tetraethyl ester is the gateway to the structurally authenticated MOF material. Alternative ester derivatives (e.g., tetramethyl) may require different hydrolysis conditions (slower due to lower solubility of the crystalline tetramethyl ester in aqueous hydrolysis media), potentially affecting the purity and yield of the resulting H₄L ligand.

MOF synthesis Precursor reliability Deprotection efficiency

Procurement-Relevant Application Scenarios for Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate


Controlled-Stepwise Deprotection in Multi-Ester Ligand Synthesis

When designing a synthetic route that requires sequential unveiling of carboxylic acid groups (e.g., orthogonal protection of pyridine-2,6-dicarboxylate moieties), the tetraethyl ester's base-catalyzed hydrolysis rate constant of 1.510 × 10⁻¹ L mol⁻¹ s⁻¹ provides a kinetically distinguishable deprotection window relative to co-existing methyl or tert-butyl esters . This allows chemists to selectively hydrolyze ethyl esters in the presence of more sterically hindered tert-butyl esters, or conversely to retain ethyl esters while cleaving methyl esters under carefully tuned conditions, achieving orthogonal deprotection without resorting to protecting-group exchange. This scenario is directly relevant to the synthesis of asymmetric tetracarboxylate ligands for heterobimetallic MOF construction.

Homogeneous Solution-Phase MOF Precursor Preparation in Non-Polar Media

The tetraethyl ester's LogP of 2.99 and its liquid physical state at ambient temperature enable the preparation of homogeneous precursor solutions in chlorinated solvents (CH₂Cl₂, CHCl₃) or THF, which is not achievable with the free tetracarboxylic acid or the high-melting crystalline tetramethyl ester . This is critical for spin-coating or drop-casting methods used to fabricate MOF thin films on electrode surfaces, where solvent compatibility and uniform film morphology depend on the solubility and wetting properties of the ligand precursor. Researchers procuring the tetraethyl ester for this purpose avoid the additional step of pre-dissolving a crystalline solid in a polar aprotic co-solvent that may interfere with film formation.

High-Temperature Solvent-Free or Continuous-Flow Ligand Dispensing

The absence of a reported melting point and the liquid nature of the tetraethyl ester make it suitable for solvent-free reactions or continuous-flow reactor setups where precise volumetric metering of a liquid reagent is required . In automated MOF discovery platforms employing high-throughput screening, liquid reagents can be dispensed with higher accuracy and reproducibility than solid powders, reducing weighing errors and improving batch-to-batch consistency. The tetramethyl ester, with its melting point of 248–250 °C, cannot be processed as a liquid at room temperature and requires either heating or dissolution, adding complexity and potential variability.

Gravimetric Stoichiometry Control in Metal Complex Formulation

For applications where the ester form is used directly as a ligand without prior hydrolysis (e.g., in the preparation of charge-neutral metal complexes for vapor-phase deposition or extraction), the tetraethyl ester's molecular weight of 444.44 Da delivers 14.4% more mass per molar equivalent than the tetramethyl ester (388.33 Da) . This mass differential is beneficial when the ligand constitutes a significant fraction of the total formulation weight, as it allows finer adjustment of the metal-to-ligand ratio by gravimetric methods and simplifies the interpretation of thermogravimetric analysis (TGA) data by providing greater mass loss resolution per ester group eliminated.

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